molecular formula C13H8FNO3 B1512235 (2-Fluorophenyl)(2-nitrophenyl)methanone CAS No. 30682-54-3

(2-Fluorophenyl)(2-nitrophenyl)methanone

Cat. No.: B1512235
CAS No.: 30682-54-3
M. Wt: 245.21 g/mol
InChI Key: WPQNPQVCSISSQJ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(2-nitrophenyl)methanone is a diarylketone featuring two aromatic rings substituted with fluorine and nitro groups at the ortho positions.

Properties

CAS No.

30682-54-3

Molecular Formula

C13H8FNO3

Molecular Weight

245.21 g/mol

IUPAC Name

(2-fluorophenyl)-(2-nitrophenyl)methanone

InChI

InChI=1S/C13H8FNO3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H

InChI Key

WPQNPQVCSISSQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
(3,6-Dichloro-2-nitrophenyl)(3-nitrophenyl)methanone 3,6-Cl; 3-NO₂ 341.10 Not reported Dihedral angle: 65.0° between rings; "T"-shaped crystal structure
(1-(2-Fluorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone 2-F; 3,4,5-OCH₃ 355.36 119–121 Anticancer activity (tubulin inhibition)
(2-Fluorophenyl)(2-phenylthiazol-4-yl)methanone 2-F; thiazole 283.90 77–79 Lower polarity due to thiazole moiety
Methanone, (2-fluorophenyl)[2-(methylamino)-5-nitrophenyl] 2-F; 2-CH₃NH; 5-NO₂ 274.25 Not reported Presence of amino group enhances solubility
(2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone 2-F; 2-NH₂; 5-NO₂ ~275.22 (calc.) Not reported Amino group introduces H-bonding potential
Key Observations:
  • Substituent Polarity : Nitro groups increase polarity and melting points (e.g., 150–155°C for a nitro-pyrrole derivative vs. 77–79°C for a thiazole analog ).
  • Electronic Effects: Fluorine and nitro groups are electron-withdrawing, deactivating the aromatic rings toward electrophilic substitution. Amino groups (e.g., in ) counteract this effect, enhancing reactivity.
  • Crystal Packing : Bulky substituents like chloro and nitro groups induce larger dihedral angles (65.0° in ), affecting solubility and stability.

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